2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine
Description
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H9NO2S/c14-7-11-5-8-6-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-6H2 |
InChI Key |
DOPVFRWYYKZSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with a suitable isothiocyanate reagent. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isothiocyanate group undergoes nucleophilic attack by amines, alcohols, and thiols:
-
With primary/secondary amines : Forms thiourea derivatives.
Example : Reaction with aniline generates -phenylthiourea analogs . -
With alcohols : Produces thiocarbamate esters under mild basic conditions.
-
With thiols : Yields dithiocarbamates, which are precursors for further functionalization .
Table 1: Representative Nucleophilic Reactions
| Nucleophile | Product Class | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | Thiourea | RT, DCM, 2h | 82 | |
| Ethanol | Thiocarbamate | K₂CO₃, 25°C | 68 | |
| Thiophenol | Dithiocarbamate | NEt₃, CHCl₃ | 75 |
Cycloaddition and Heterocycle Formation
The isothiocyanate group participates in [3+2] cycloadditions:
-
With azides : Forms 1,2,3-thiadiazole derivatives under copper-catalyzed conditions (CuAAC).
-
With nitrones : Generates thioamide-linked spirocyclic compounds .
Electrophilic Substitution on the Benzodioxine Ring
The electron-donating oxygen atoms direct electrophilic substitution to the aromatic ring:
Table 2: Substitution Patterns in Halogenation
| Electrophile | Position | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Br₂/FeBr₃ | 6 | 6-Bromo derivative | 74 | |
| Cl₂/AlCl₃ | 7 | 7-Chloro derivative | 68 |
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Ring-Opening Reactions
Under acidic or reductive conditions:
Coordination Chemistry
The isothiocyanate group acts as a ambidentate ligand in metal complexes:
-
With Pd(II) : Forms square-planar complexes for catalytic applications.
Biological Activity and Derivatization
Scientific Research Applications
2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Diversity of Analogs
The following table summarizes key analogs, their substituents, biological activities, and structural features:
Key Comparative Findings
Stereochemical Complexity
- The 2S-(1RS-benzyloxy-hex-5-enyl) analog () demonstrates the importance of stereochemistry in enzyme inhibition. Its synthetic route involves Grignard reactions and chromatographic separation of diastereomers, highlighting challenges absent in non-chiral analogs like TNBD .
Biological Activity
2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine, also known as 6-(2-isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxine core with an isothiocyanate functional group, which is known for contributing to various biological activities. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with isothiocyanate groups exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzodioxine possess significant antibacterial effects against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in multiple studies. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin synthesis. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders. Recent studies have demonstrated that this compound exhibits potent tyrosinase inhibitory activity. For example, a comparative analysis found that it had an IC50 value significantly lower than that of traditional inhibitors like kojic acid.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 1.12 |
| Kojic Acid | 24.09 |
Cytotoxicity Studies
While assessing the safety profile of the compound, cytotoxicity studies have been conducted on various cell lines. Notably, the compound exhibited low toxicity at concentrations up to 20 µM in B16F10 murine melanoma cells over a 72-hour period. This suggests a favorable safety margin for potential therapeutic applications.
Study on Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy explored the effectiveness of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.
Investigation into Antioxidant Activity
In another investigation reported in Free Radical Biology and Medicine, the compound was evaluated for its antioxidant properties using DPPH and ABTS assays. The findings revealed that it effectively scavenged free radicals and reduced oxidative stress markers in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Direct Interaction with Enzymes : The isothiocyanate group may form covalent bonds with active site residues in target enzymes like tyrosinase.
- Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses by upregulating antioxidant enzymes.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Q & A
Q. Table 1. Key Synthetic Parameters for Benzodioxine Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reaction Temp. | 20–25°C (room temp.) | Minimizes side reactions | |
| Solvent | 1,4-Dioxane | Enhances nucleophilicity | |
| Catalyst | None (thermal activation) | Reduces post-purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
